Molecular Weight and Volatility Differential Relative to Grapefruit Mercaptan
The 3-methyl derivative (C₈H₁₄S, MW 142.26) possesses a significantly lower molecular weight than the commercially dominant grapefruit mercaptan (α,α,4-trimethyl-3-cyclohexene-1-methanethiol, CAS 71159-90-5, C₁₀H₁₈S, MW 170.31) . This 16.5% lower molecular mass, combined with reduced alkyl substitution, predicts higher vapor pressure and faster evaporation kinetics — a critical parameter in fragrance top-note performance and headspace delivery [1]. For procurement decisions where rapid aroma release is desired, this physicochemical difference provides a functional rationale for selecting the 3-methyl derivative over the heavier trimethyl analog.
Supports volatility-based selection context
Data to verify; no experimental vapor pressure available
| Evidence Dimension | Molecular Weight and Predicted Volatility |
|---|---|
| Target Compound Data | MW = 142.26 g/mol; LogP = 2.66; PSA = 38.80 Ų |
| Comparator Or Baseline | Grapefruit mercaptan (CAS 71159-90-5): MW = 170.31 g/mol; LogP ~3.8 (estimated); PSA ~38.8 Ų |
| Quantified Difference | MW difference: -28.05 g/mol (-16.5%); LogP difference: ~ -1.14 units (more hydrophilic) |
| Conditions | Physicochemical property prediction; no experimental vapor pressure data available for 61860-16-0 |
Why This Matters
Lower molecular weight and LogP confer faster evaporation and higher headspace concentration at equal dosage, directly influencing fragrance substantivity and flavor release timing.
- [1] NIST Chemistry WebBook. 3-Cyclohexene-1-methanethiol, α,α,4-trimethyl- – GC retention data on DB-5 column. https://webbook.nist.gov/cgi/cbook.cgi?ID=C71159905 (accessed 2026-05-11). View Source
